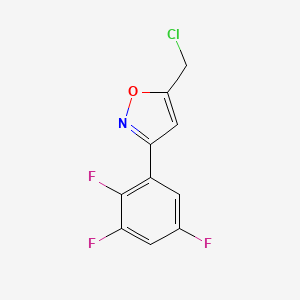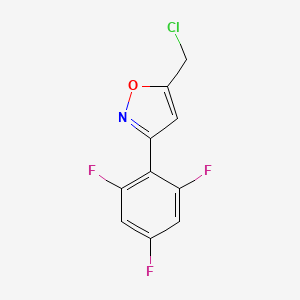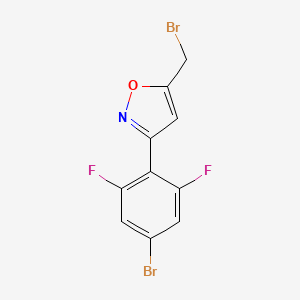
2-Chloro-6-methoxypyridine-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methoxypyridine-3-thiol: is an organic compound with the molecular formula C6H6ClNOS It is a derivative of pyridine, featuring a chlorine atom at the second position, a methoxy group at the sixth position, and a thiol group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxypyridine-3-thiol typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-6-methoxypyridine.
Thiol Introduction: The thiol group is introduced at the third position through a nucleophilic substitution reaction. This can be achieved by reacting 2-Chloro-6-methoxypyridine with a thiolating agent such as thiourea under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions: 2-Chloro-6-methoxypyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different pyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives without the chlorine atom.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-6-methoxypyridine-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-6-methoxypyridine-3-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine and methoxy groups can also participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
2-Chloro-6-methoxypyridine: Lacks the thiol group, making it less reactive in certain chemical reactions.
2-Chloro-3-methoxypyridine: The position of the methoxy group is different, affecting its chemical properties and reactivity.
2-Chloro-6-methylpyridine: Contains a methyl group instead of a methoxy group, leading to different steric and electronic effects.
Uniqueness: 2-Chloro-6-methoxypyridine-3-thiol is unique due to the presence of the thiol group at the third position, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-chloro-6-methoxypyridine-3-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNOS/c1-9-5-3-2-4(10)6(7)8-5/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJXYQRNWVWJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)S)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2,3,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8226070.png)
![1-[3-(2,3,5-Trifluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226076.png)


![[3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8226081.png)
![1-[3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226082.png)

![[3-(4-Bromo-2,6-difluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8226094.png)

![[3-(4-Chloro-2,6-difluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8226113.png)



